molecular formula C6H12N2O2 B12882918 (S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid

(S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12882918
M. Wt: 144.17 g/mol
InChI Key: YZWQYLIPNGADBK-YFKPBYRVSA-N
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Description

(S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid is a chiral amino acid derivative It is a structural analog of proline, featuring a pyrrolidine ring with an aminomethyl group at the 1-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid typically involves the Strecker synthesis, which is a multi-step process. The Strecker synthesis starts with the condensation of an aldehyde with ammonia to form an imine. This imine then undergoes nucleophilic addition with cyanide to produce an α-aminonitrile, which is subsequently hydrolyzed to yield the desired amino acid .

Industrial Production Methods

Industrial production methods for this compound often involve the use of flow microreactor systems. These systems allow for the efficient and sustainable synthesis of the compound by enabling precise control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aminomethyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

Scientific Research Applications

(S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Its unique structure allows it to bind to active sites of enzymes, thereby altering their function and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid include:

    Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.

    Pyrrolidine-2-carboxylic acid derivatives: Various derivatives with modifications at different positions on the pyrrolidine ring.

Uniqueness

What sets this compound apart from these similar compounds is its aminomethyl group at the 1-position, which imparts unique chemical and biological properties. This structural feature enhances its reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

(2S)-1-(aminomethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H12N2O2/c7-4-8-3-1-2-5(8)6(9)10/h5H,1-4,7H2,(H,9,10)/t5-/m0/s1

InChI Key

YZWQYLIPNGADBK-YFKPBYRVSA-N

Isomeric SMILES

C1C[C@H](N(C1)CN)C(=O)O

Canonical SMILES

C1CC(N(C1)CN)C(=O)O

Origin of Product

United States

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